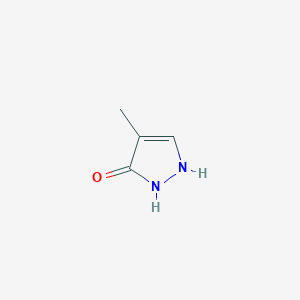

4-methyl-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2H,1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWCCQQJFXUKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1h Pyrazol 3 Ol and Its Derivatives

Core Pyrazole (B372694) Ring Formation Strategies

The fundamental approach to synthesizing the pyrazole ring involves the reaction of a dinucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic synthon.

Cyclocondensation of Hydrazines with β-Diketones

The reaction between hydrazine derivatives and 1,3-dicarbonyl compounds, or β-diketones, represents one of the most direct and long-established methods for pyrazole synthesis, first pioneered by Ludwig Knorr in 1883. mdpi.comnih.govmdpi.com This cyclocondensation reaction is a robust and rapid pathway to polysubstituted pyrazoles. mdpi.commdpi.com The general mechanism involves the initial reaction of one hydrazine nitrogen with a carbonyl group, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

However, a significant challenge in this synthesis, particularly with unsymmetrical β-diketones, is the frequent formation of a mixture of two regioisomers. mdpi.combeilstein-journals.org The regioselectivity can be influenced by factors such as the nature of the substituents, the specific hydrazine derivative used, and the reaction conditions. nih.gov To address this, various strategies have been developed, including the use of acid catalysis or specific solvents like N,N-dimethylacetamide in an acidic medium, which can enhance yields and favor the formation of a single regioisomer. nih.gov

Modern adaptations of this classic reaction include one-pot procedures where the β-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine without isolating the intermediate. beilstein-journals.orgorganic-chemistry.orgdergipark.org.tr This approach streamlines the process, making it a highly efficient method for accessing a wide range of substituted pyrazoles. organic-chemistry.orgdergipark.org.tr

Table 1: Examples of Pyrazole Synthesis via β-Diketone Cyclocondensation

| Hydrazine Derivative | β-Diketone | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate (B1144303) | Acetylacetone | Reflux | 3,5-Dimethyl-1H-pyrazole | mdpi.com |

| Phenylhydrazine (B124118) | 1-Phenyl-1,3-butanedione | Acetic Acid | 1,5-Diphenyl-3-methyl-1H-pyrazole & 1,3-Diphenyl-5-methyl-1H-pyrazole | mdpi.comnih.gov |

| Aryl Hydrazine | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | HCl in DMAc | Regioselective trifluoromethylated pyrazoles | nih.gov |

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

Another fundamental strategy for pyrazole synthesis involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds, such as enones. mdpi.comnih.govbeilstein-journals.org This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and elimination. In many cases, the initial product is a pyrazoline, which is subsequently oxidized to the aromatic pyrazole. nih.govmdpi.comresearchgate.net The oxidation can often be achieved in situ using an oxidizing agent or simply by exposure to air. mdpi.combeilstein-journals.org

The regioselectivity of the final pyrazole product is determined by the initial nucleophilic attack of the hydrazine. The use of hydrazine derivatives with a good leaving group, such as tosylhydrazine, can circumvent the need for a separate oxidation step, as the elimination of the tosyl group directly yields the aromatic pyrazole. beilstein-journals.org Microwave-assisted synthesis has proven effective for this reaction, allowing for the rapid and high-yield production of novel 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated ketones. mdpi.com

Table 2: Examples of Pyrazole Synthesis from α,β-Unsaturated Carbonyls

| Hydrazine Derivative | α,β-Unsaturated Carbonyl | Conditions | Product Type | Reference |

|---|---|---|---|---|

| p-Tolylhydrazine | Chalcones | Cu(OTf)₂, bmim, then oxidation | 1,3,5-Trisubstituted pyrazole | mdpi.com |

| Tosylhydrazine | trans-4-Phenyl-3-buten-2-one | Microwave, solvent-free | 3,5-Disubstituted-1H-pyrazole | mdpi.com |

Reactions Involving Hydrazine Derivatives and Methyl Acrylate (B77674)

The reaction of hydrazine derivatives with α,β-unsaturated esters like methyl acrylate or ethyl acrylate serves as a versatile route to pyrazolone (B3327878) intermediates, which are direct precursors to pyrazol-3-ol compounds. For instance, the reaction of a substituted hydrazine, such as 4-chlorophenylhydrazine, with ethyl acrylate leads to the formation of a pyrazolidin-3-one (B1205042) ring system. google.com This intermediate can then be further reacted to yield the corresponding 1-substituted-1H-pyrazol-3-ol. google.com

This type of reaction is also a critical first step in various multi-component syntheses. The condensation of hydrazine hydrate with ethyl acetoacetate (B1235776) is a common starting point for building more complex heterocyclic systems fused to the pyrazole ring. derpharmachemica.comacs.org Additionally, Aza-Michael addition reactions of aminopyrazoles with methyl acrylate have been used to synthesize β-(pyrazol-4-ylamino)esters, which are valuable intermediates for creating fused pyrazole structures. chim.it

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity rapidly.

Tandem Knoevenagel–Michael Reactions for Bis-Pyrazole Derivatives

A prominent MCR strategy for the synthesis of bis-pyrazole derivatives, specifically 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), is the tandem Knoevenagel condensation followed by a Michael addition. tubitak.gov.trccspublishing.org.cn This reaction typically involves the condensation of an aromatic aldehyde with one equivalent of a pyrazolone (such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one). ccspublishing.org.cnarabjchem.org This Knoevenagel condensation forms a reactive α,β-unsaturated intermediate. tubitak.gov.tr

This intermediate subsequently undergoes a conjugate Michael-type addition with a second equivalent of the pyrazolone, leading to the formation of the bis-pyrazole product. tubitak.gov.trbenthamdirect.com A variety of catalysts have been successfully employed to facilitate this reaction, including zinc oxide nanowires, tubitak.gov.trtubitak.gov.tr Mohr's salt, benthamdirect.com and cerium(IV) sulfate (B86663). arabjchem.orginnovareacademics.in Notably, this reaction can also proceed efficiently under catalyst-free conditions, using water as a green solvent, highlighting its operational simplicity and environmental friendliness. ccspublishing.org.cn

Table 3: Catalysts in Tandem Knoevenagel-Michael Reactions for Bis-pyrazoles

| Reactants | Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde, Pyrazolone | Zinc Oxide Nanowires | EtOH/H₂O | Bis-pyrazole | tubitak.gov.tr |

| Aromatic Aldehyde, Pyrazolone | Mohr's Salt | Reflux | Bis(pyrazolyl)methane | benthamdirect.com |

| Aromatic Aldehyde, Pyrazolone | Ce(SO₄)₂·4H₂O | H₂O/EtOH | 4,4'-(Arylmethylene)bis(pyrazol-5-ol) | arabjchem.org |

Four-Component Synthesis Pathways for Novel Derivatives

Four-component reactions provide a powerful and convergent pathway for the synthesis of highly functionalized and novel pyrazole derivatives, such as pyrano[2,3-c]pyrazoles. researchgate.netsemanticscholar.org A widely used four-component synthesis involves the one-pot reaction of an aromatic aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile (B47326). derpharmachemica.comresearchgate.netsemanticscholar.org

The proposed mechanism for this transformation involves two simultaneous reaction cascades. beilstein-journals.org First, the hydrazine hydrate reacts with ethyl acetoacetate to form a pyrazolone intermediate. Concurrently, a Knoevenagel condensation between the aromatic aldehyde and malononitrile generates a reactive Michael acceptor. beilstein-journals.org The pyrazolone intermediate then attacks the Michael acceptor, followed by an intramolecular cyclization and tautomerization to yield the final, stable pyrano[2,3-c]pyrazole product. These reactions are often promoted by simple and environmentally benign catalysts like sodium benzoate (B1203000) or can be performed in green solvents such as water, making them highly attractive from a sustainable chemistry perspective. derpharmachemica.comresearchgate.netsemanticscholar.org

Table 4: Examples of Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

| Components | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| Aryl Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile | Sodium Benzoate / Water | Pyrano[2,3-c]pyrazole derivative | semanticscholar.org |

| Aromatic Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile | Triethylamine / Water | 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | derpharmachemica.com |

| Aromatic Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile | Magnetized Water | Pyrano[2,3-c]pyrazole derivative | researchgate.net |

Functionalization and Derivatization Strategies

The inherent reactivity of the pyrazole ring and its substituents allows for a wide array of functionalization and derivatization reactions. These strategies are instrumental in modifying the core structure of 4-methyl-1H-pyrazol-3-ol to generate novel derivatives with tailored properties.

Halogenation of Pyrazole Ring Substituents

Halogenation of the pyrazole ring is a key strategy for creating versatile intermediates. For instance, the bromination of 1-phenylpyrazol-3-ols can be achieved using reagents like N-bromosuccinimide. researchgate.net The position of halogenation is influenced by the reaction conditions and the existing substituents on the pyrazole ring. Halogenated pyrazolones are valuable synthetic precursors for producing dyes and various fused and spiro heterocyclic compounds. innovareacademics.in

Alkylation and Acylation of Ring and Side-Chain Substituents

Alkylation and acylation reactions on the pyrazole nucleus and its side-chains are fundamental for introducing diverse functional groups. Alkylation can occur on the nitrogen atoms of the pyrazole ring or on side-chain substituents like amino groups. researchgate.net For example, 1-phenyl-1H-pyrazol-3-ol can be O-alkylated with tosylated glycerol (B35011) carbonate to yield 4-{[(1-phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one in good yield. mdpi.com Acylation reactions are also common, often targeting amino groups on the pyrazole ring. researchgate.net

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 1-phenyl-1H-pyrazol-3-ol | Tosylated glycerol carbonate | 4-{[(1-phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one | 71% | mdpi.com |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide | Not specified | Good | mdpi.com |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Propargyl bromide | Not specified | Good | mdpi.com |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Phenacyl bromide | Not specified | Good | mdpi.com |

Synthesis of Pyrazole-Based Chalcones and Hydrazone Derivatives

The synthesis of pyrazole-based chalcones often involves the Claisen-Schmidt condensation of an appropriately substituted pyrazole aldehyde or ketone with an acetophenone (B1666503) derivative in the presence of a base. researchgate.net These chalcones can then be used to synthesize other heterocyclic systems. researchgate.net Pyrazole-hydrazone derivatives are typically prepared by condensing a pyrazole carbohydrazide (B1668358) with an aromatic aldehyde. nih.gov For example, 3-phenyl-1H-pyrazole-5-carbohydrazide can be reacted with various aromatic aldehydes to produce a series of novel hydrazones. nih.gov

Incorporation of Fused Heterocyclic Systems (e.g., Pyrazolo-Pyrimidinones)

Pyrazolo[3,4-d]pyrimidinones are a significant class of fused heterocyclic compounds derived from pyrazoles. One synthetic route involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid to yield a pyrazolopyrimidine core, which can be further functionalized. mdpi.com Another approach describes the synthesis of pyrazolo[1,5-a]pyrimidinones through the condensation of various β-keto esters and 3-aminopyrazole (B16455). rsc.org These fused systems are of interest due to their diverse biological activities. arkat-usa.orgnih.gov

| Starting Material | Reagents | Product | Reference |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | mdpi.com |

| β-keto esters | 3-aminopyrazole | Pyrazolopyrimidin-7-ol | rsc.org |

| (5-methyl-2,4-dihydro-3H-pyrazol-3-ylidene)malononitrile | Sulfur, Morpholine | 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile | arkat-usa.org |

C-F Activation Strategies for Substituted Pyrazole Formation

The introduction of fluorine into the pyrazole ring can significantly alter the molecule's properties. While specific C-F activation strategies directly involving 4-methyl-1H-pyrazol-3-ol are not extensively detailed in the provided context, the broader field of fluorinated pyrazole synthesis highlights the importance of this functionalization. olemiss.edubohrium.com The synthesis of trifluoromethyl-substituted pyrazoles, for instance, can be achieved through the condensation of hydrazines with trifluoromethylated 1,3-diketones, often with high regioselectivity. nih.gov

Sustainable and Green Synthesis Methodologies

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For pyrazole derivatives, this includes the use of greener catalysts and solvent systems. For example, the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been achieved using a reusable and heterogeneous catalyst, 1,3-disulfonic acid imidazolium (B1220033) tetrachloroaluminate, in a simple and efficient manner. rsc.org Another green approach for the same class of compounds utilizes cerium(IV) sulfate as an eco-friendly catalyst under solvent-free conditions, resulting in high yields and short reaction times. scielo.org.mx Furthermore, catalyst-free and solvent-free methods, employing microwave irradiation or simple heating, have been developed for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). researchgate.net Ultrasound irradiation in an aqueous ethanol (B145695) medium has also been reported as a green and convenient method for preparing bis-pyrazolylmethane derivatives. acs.org

| Reaction | Catalyst/Conditions | Advantages | Reference |

| Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | 1,3-disulfonic acid imidazolium tetrachloroaluminate | Green, simple, efficient, reusable catalyst | rsc.org |

| Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | Ce(SO4)2·4H2O / Solvent-free | Eco-friendly, high yield, short reaction time | scielo.org.mx |

| Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) | Microwave irradiation or heating / Catalyst and solvent-free | Efficient, green | researchgate.net |

| Synthesis of 4,4-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | Ultrasound irradiation / Water/ethanol | Environmentally friendly, shorter reaction time, excellent yields | acs.org |

Catalyst-Free Reaction Conditions

The development of synthetic methods that proceed efficiently without the need for a catalyst is a cornerstone of green chemistry, as it simplifies reaction procedures, reduces costs, and minimizes chemical waste. Several catalyst-free approaches for the synthesis of derivatives of 4-methyl-1H-pyrazol-3-ol, particularly 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), have been reported.

One effective method involves the direct reaction of an aldehyde with a pyrazolone under solvent-free and catalyst-free conditions. researchgate.net This can be achieved through conventional heating or by using microwave irradiation, which often accelerates the reaction. For instance, heating a mixture of an aromatic aldehyde and 3-methyl-1-phenyl-5-pyrazolone (in a 1:2 molar ratio) at 120°C successfully yields the corresponding 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. researchgate.net

Another innovative catalyst-free method utilizes ultrasound irradiation to promote the reaction at room temperature. sci-hub.seacs.org This one-pot, pseudo-five-component reaction involves the condensation of phenylhydrazine derivatives (2 equivalents), β-ketoesters like ethyl acetoacetate (2 equivalents), and an aromatic aldehyde (1 equivalent). sci-hub.se The use of ultrasound provides the necessary energy to drive the reaction forward without a catalyst, offering high yields in shorter reaction times compared to traditional methods. The choice of solvent can influence the reaction's efficiency, with a water/ethanol mixture often proving effective. acs.org

These catalyst-free methods offer significant advantages, including operational simplicity, milder reaction conditions, and avoidance of potentially toxic or expensive catalysts. rsc.org

Table 1: Comparison of Catalyst-Free Synthesis Methods for Pyrazolone Derivatives

| Method | Reactants | Conditions | Product Type | Key Advantages | Reference |

| Thermal Heating | Aromatic Aldehyde, 3-Methyl-1-phenyl-5-pyrazolone | 120°C, Solvent-free | 4,4′-(Arylmethylene)bis(pyrazol-5-ol) | Simplicity, No solvent or catalyst waste | researchgate.net |

| Microwave Irradiation | Aromatic Aldehyde, 3-Methyl-1-phenyl-5-pyrazolone | 300 W, Solvent-free | 4,4′-(Arylmethylene)bis(pyrazol-5-ol) | Rapid reaction times, Efficiency | researchgate.net |

| Ultrasonic Irradiation | Aromatic Aldehyde, Phenylhydrazine, Ethyl Acetoacetate | Room Temperature, Water/Ethanol | 4,4′-(Arylmethylene)bis(pyrazol-5-ol) | Mild conditions, High yields, Energy efficient | sci-hub.seacs.org |

Utilization of Environmentally Benign Solvents (e.g., Magnetized Distilled Water)

The shift towards green chemistry has spurred research into replacing traditional volatile organic solvents with environmentally benign alternatives. Water, particularly in modified forms, has emerged as a promising medium for organic synthesis.

An eco-friendly and efficient method has been developed for the synthesis of 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols) using magnetized distilled water (MDW) as a green solvent. civilica.comisnac.ir This approach involves the reaction of various aromatic aldehydes with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in MDW. The process is notable for being catalyst-free and yielding good product quantities. civilica.com The use of MDW offers several benefits, including short reaction times, low cost, a straightforward work-up procedure, and the complete avoidance of organic solvents. civilica.comisnac.ir

Water and ethanol are also frequently used as green solvents in the synthesis of pyrazole derivatives. sci-hub.searabjchem.org For example, the ultrasound-assisted, catalyst-free synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is effectively carried out in a water/ethanol (1/1) mixture. acs.org This solvent system is not only environmentally friendly but also facilitates the reaction to give excellent yields. acs.org The use of aqueous media aligns with the principles of green chemistry by reducing pollution and improving the safety profile of the synthesis.

Table 2: Green Solvents in the Synthesis of Pyrazolone Derivatives

| Green Solvent | Reaction Type | Conditions | Advantages | Reference |

| Magnetized Distilled Water (MDW) | Condensation of aromatic aldehydes and pyrazolones | Catalyst-free | Low cost, Short reaction times, Simple work-up, No organic solvent | civilica.comisnac.ir |

| Water/Ethanol (1:1) | Pseudo-five-component reaction | Ultrasound irradiation, Room temperature | Environmentally friendly, Shorter reaction time, Excellent yields | acs.org |

| Water | Pseudo-five-component reaction | Guanidine hydrochloride catalyst, Reflux | Inexpensive, Readily available | researchgate.net |

Considerations for Scalable Synthesis and Industrial Production Methods

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and purity. For pyrazole derivatives, developing scalable processes is crucial for their application in various industries.

High selectivity is another critical factor in industrial production. For instance, in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, methods have been developed to achieve high selectivity over the isomeric byproduct, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol. google.com This is vital as it reduces the need for extensive and costly purification steps to remove unwanted isomers. The process involves reacting ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine in the presence of the desired product, which helps to steer the reaction towards the correct isomer. google.com

Furthermore, the choice of raw materials is paramount. Industrial processes should rely on commercially available and inexpensive starting materials to ensure the economic viability of the final product. hymasynthesis.com The development of commercially viable processes that avoid reliance on natural sources, which can be affected by seasonal variations and other factors, is a significant advantage for consistent, large-scale manufacturing. hymasynthesis.com

Tautomeric Equilibria and Isomerism of 4 Methyl 1h Pyrazol 3 Ol Systems

Investigation of Prototropic Tautomerism: 1H-Pyrazol-3-ol (OH-form) and 1,2-Dihydro-3H-Pyrazol-3-one (NH-form)

The core of pyrazol-3-ol tautomerism lies in the equilibrium between two primary prototropic forms: the aromatic 1H-pyrazol-3-ol (OH-form) and the non-aromatic 1,2-dihydro-3H-pyrazol-3-one (NH-form). nih.govresearchgate.net A third potential tautomer, the 2,4-dihydro-3H-pyrazol-3-one (CH-form), is also recognized in the broader class of pyrazolones. rsc.orgresearchgate.net

Investigations into this equilibrium utilize a combination of experimental and theoretical methods. X-ray crystal structure analysis provides unambiguous determination of the tautomeric form present in the solid state. nih.gov For instance, the analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it crystallizes as dimers of the 1H-pyrazol-3-ol (OH-form) tautomer. nih.govmdpi.comnih.gov

In solution, the situation is more complex due to potential equilibria. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N nuclei, is a powerful tool for elucidating the dominant tautomeric forms in various solvents. By comparing the NMR chemical shifts of a potentially tautomeric compound with those of "fixed" derivatives (where the mobile proton is replaced by a group like methyl), researchers can deduce the structure in solution. nih.govresearchgate.net For example, the NMR data for 1-phenyl-1H-pyrazol-3-ol in CDCl3 solution closely match its O-methyl derivative (the fixed OH-form) rather than its N-methyl derivative (the fixed NH-form), confirming the predominance of the OH-form. nih.gov

Influence of Substituent Effects on Tautomeric Preferences

Substituents on the pyrazole (B372694) ring significantly influence the position of the tautomeric equilibrium by altering the relative stability of the tautomers. The electronic nature of the substituent at the C4 position is particularly impactful.

Computational studies have shown that electron-donating groups, such as the methyl group (CH3) in 4-methyl-1H-pyrazol-3-ol, tend to favor the OH-tautomer. mdpi.com Conversely, electron-withdrawing groups at the C4 position, such as bromine, are known to stabilize the enol (OH) form through electron delocalization. vulcanchem.com More broadly, studies on substituted pyrazoles indicate that groups capable of electron donation (like OH, NH2, and CH3) favor the C3-tautomer (the OH-form in this context), while strong electron-withdrawing groups (like CHO, COOH) stabilize the C5-tautomer. mdpi.com

| Substituent Type at C4 | Influence on Equilibrium | Predominant Form |

| Electron-Donating (e.g., -CH₃) | Stabilizes the OH-form | 1H-Pyrazol-3-ol |

| Electron-Withdrawing (e.g., -Br, -CHO) | Stabilizes the OH-form (enol) | 1H-Pyrazol-3-ol |

This table summarizes the general influence of C4 substituents on the tautomeric equilibrium of pyrazol-3-ol systems.

Substitution at the N1 position of the pyrazole ring has a profound effect on the tautomeric possibilities. When an alkyl or aryl substituent is present at N1, it eliminates the possibility of annular tautomerism (proton exchange between N1 and N2) and simplifies the equilibrium to one between the OH- and NH-forms.

Studies on a series of 1-substituted pyrazol-3-ols, including 1-methyl, 1-benzyl, and 1-phenyl derivatives, have demonstrated that these compounds overwhelmingly exist in the 3-hydroxy (OH) form in various solvents, including chloroform-d (B32938) (CDCl3), benzene-d6 (B120219) (C6D6), and dimethyl sulfoxide-d6 (DMSO-d6). nih.gov The comparison of their NMR spectra with fixed O-methyl and N-methyl analogues confirms the prevalence of the OH-tautomer. nih.gov

Role of Solvent Polarity and Intermolecular Interactions in Tautomerism

The tautomeric equilibrium is sensitive to the surrounding environment, particularly the solvent. mdpi.com Solvent polarity and its ability to form hydrogen bonds can shift the equilibrium by differentially solvating the tautomers. rsc.org

In nonpolar solvents like CDCl3 or C6D6, 1-phenyl-1H-pyrazol-3-ol exists predominantly as hydrogen-bonded dimers of the OH-form. nih.govnih.govktu.edu In contrast, in a polar aprotic solvent like DMSO-d6, these dimers are disrupted, and the compound is present as corresponding monomers, though still in the OH-form. nih.govnih.govktu.edu The change from a dimer to a monomeric state is evident from distinct downfield shifts in the 15N NMR signal for the N2 atom. nih.gov

For some related pyrazolone (B3327878) systems, the OH-form is dominant in less polar solvents like CDCl3, but minor amounts of the NH-tautomer may appear in the equilibrium in DMSO-d6. researchgate.net Polar protic solvents can divert intermolecular interactions towards themselves, favoring pyrazole-solvent hydrogen bonding over the formation of pyrazole-pyrazole clusters. mdpi.com

| Solvent | Predominant Species (for 1-phenyl-1H-pyrazol-3-ol) | Key Observation (NMR) |

| CDCl₃ | OH-form Dimer | 15N Chemical Shift (N2): ~246 ppm nih.gov |

| C₆D₆ | OH-form Dimer | 15N Chemical Shift (N2): ~246 ppm nih.gov |

| DMSO-d₆ | OH-form Monomer | 15N Chemical Shift (N2): ~262 ppm (downfield shift indicates monomer) nih.gov |

This table illustrates the effect of solvent on the aggregation state of a model pyrazol-3-ol compound.

Comparative Studies of Solid-State Versus Solution-Phase Tautomerism

A significant difference is often observed between the tautomeric state of pyrazoles in the solid phase versus in solution. In the solid state, the tautomeric equilibrium is typically "frozen," and the compound exists as a single, well-defined tautomer. mdpi.comcdnsciencepub.com This allows for its unambiguous structural determination by methods like X-ray crystallography and solid-state NMR (ssNMR). nih.gov For many pyrazoles, including 1-phenyl-1H-pyrazol-3-ol, the OH-tautomer is the form found in the crystal. nih.govcdnsciencepub.com

In solution, a dynamic equilibrium may exist, with the relative amounts of each tautomer depending on factors like solvent, temperature, and concentration. cdnsciencepub.com However, for many N-substituted pyrazol-3-ols, the OH-form that is present in the solid state is also the far-dominating form in solution. nih.gov The high degree of accordance between the 13C and 15N chemical shifts in the solid state and those in nonpolar solutions (like CDCl3) for 1-phenyl-1H-pyrazol-3-ol provides strong evidence for this consistency. nih.gov In some cases of N-unsubstituted pyrazoles, however, a single tautomer present in the crystal can exist as an equilibrium mixture of two tautomers in solution. researchgate.net

Determination of Energy Barriers for Tautomeric Interconversion Processes

The interconversion between tautomers requires overcoming an energy barrier. Theoretical calculations have been instrumental in quantifying these barriers. A crucial distinction is made between intramolecular proton transfer (within a single molecule) and intermolecular proton transfer (assisted by other molecules, such as solvent or another pyrazole).

The energy barrier for an intramolecular proton transfer in isolated pyrazole monomers is calculated to be very high, in the range of 47.8–55.5 kcal/mol. mdpi.comresearchgate.net This high barrier makes the unimolecular process kinetically unfavorable. nih.gov

In contrast, the intermolecular process, where proton exchange is assisted by other molecules, has a much lower energy barrier, typically in the range of 10–14 kcal/mol. encyclopedia.pubnih.gov This indicates that proton exchange in pyrazoles is predominantly an intermolecular process. nih.gov Substituents also affect these energy barriers; pyrazoles with electron-donating groups, such as the 4-methyl group, exhibit lower activation energies for proton transfer compared to those with electron-withdrawing groups. mdpi.comresearchgate.net Solvent molecules, particularly water, can further lower the energetic barriers by participating in the proton transfer via hydrogen-bonding networks. mdpi.comnih.gov

Tautomeric Behavior in Related Pyrazole-Derived Azo Dyes and Schiff Bases

The tautomeric equilibria of pyrazole systems extend to their derivatives, notably azo dyes and Schiff bases, where the interplay of different tautomeric forms significantly influences their properties, such as color and stability. unifr.ch The introduction of an azo or an imine group to the pyrazole ring, particularly at the C4 position of a pyrazol-3-ol, introduces additional possibilities for tautomerism, including the well-documented azo-hydrazone and keto-enol/imine-ol equilibria. rsc.orgnih.gov

Azo-Hydrazone Tautomerism in Pyrazole Azo Dyes

Azo dyes derived from pyrazol-3-ol moieties can exist in a tautomeric equilibrium between the azo-enol, azo-keto, and hydrazone-keto forms. rsc.org The position of this equilibrium is sensitive to the electronic nature of substituents on the pyrazoline ring and the aromatic ring attached to the azo group, as well as the polarity of the solvent. rsc.orgdergipark.org.tr

For instance, studies on pyrazolone-based azo dyes have shown that the hydrazone tautomer is often favored, a preference that can be modulated by the solvent environment. In nonpolar solvents, the hydrazone form tends to be more stable, whereas polar solvents can shift the equilibrium towards the azo-enol form by disrupting intramolecular hydrogen bonds. rsc.org This behavior is crucial for the application of these compounds as dyes, as the different tautomers exhibit distinct absorption spectra and, consequently, different colors. nih.gov

Spectroscopic investigations, particularly UV-Vis and Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the predominant tautomeric form. For example, in a study of various 4-(phenyldiazenyl)benzene-1,3-diol derivatives, the azo form was found to be dominant across different solvents. dergipark.org.tr In contrast, other research on pyrazolone azo dyes has demonstrated the prevalence of the hydrazone form in both solution and the solid state. unifr.chrsc.org

Computational studies using Density Functional Theory (DFT) have also been employed to predict the relative stabilities of the tautomers. These calculations often corroborate experimental findings, indicating that the hydrazone form can be more stable than the azo form, sometimes by a significant energy margin. rsc.orgnih.gov

Table 1: Tautomeric Forms of Pyrazole-Derived Azo Dyes

| Tautomeric Form | General Structure | Key Characteristics |

| Azo-enol | Pyrazole ring with a hydroxyl group and an azo (-N=N-) linkage. | Often favored in polar solvents. |

| Hydrazone-keto | Pyrazolone ring in its keto form with a hydrazone (-NH-N=) linkage. | Frequently the more stable tautomer, especially in nonpolar solvents and the solid state. unifr.chrsc.org |

Keto-Enol and Amine-One/Imine-Ol Tautomerism in Pyrazole Schiff Bases

Schiff bases derived from the condensation of an amine with a 4-acyl or 4-formyl pyrazol-3-ol derivative also exhibit complex tautomeric behavior. These compounds can exist in equilibrium between keto-enamine (often referred to as amine-one) and enol-imine (or imine-ol) forms. nih.govmdpi.com

The amine-one tautomer is characterized by an enaminone system with an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen of the pyrazolone ring. The imine-ol form, conversely, features an imine linkage and a hydroxyl group on the pyrazole ring. nih.gov

X-ray crystallography studies on Schiff bases derived from 4-acylpyrazolones have frequently shown the predominance of the amine-one tautomer in the solid state. researchgate.netresearchgate.net This stability is often attributed to the formation of a strong intramolecular hydrogen bond.

In solution, the equilibrium can be influenced by the solvent. NMR spectroscopy is a key technique for distinguishing between these tautomers. For example, the chemical shift of the proton involved in the intramolecular hydrogen bond can be indicative of the predominant form. A signal around 12-13 ppm in the ¹H NMR spectrum is often assigned to the N-H proton of the amine-one form, while a signal at a lower field might suggest the presence of the O-H proton in the imine-ol form. nih.gov

Theoretical studies on 4-acylpyrazolone-based Schiff bases have shown that the amine-one form is generally more stable than the imine-ol and other possible tautomers by a significant energy difference, supporting the experimental observations. nih.gov

Table 2: Tautomeric Forms of Pyrazole-Derived Schiff Bases

| Tautomeric Form | General Structure | Key Characteristics |

| Amine-one (Keto-enamine) | Pyrazolone ring in its keto form with an enamine linkage. | Often the most stable form in both solid state and solution due to a strong intramolecular hydrogen bond. nih.govresearchgate.netresearchgate.net |

| Imine-ol (Enol-imine) | Pyrazole ring with a hydroxyl group and an imine (-C=N-) linkage. | Generally less stable than the amine-one form. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazole (B372694) derivatives, providing detailed information about the molecular framework, connectivity, and the subtle dynamics of tautomeric equilibria.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for verifying the identity and assessing the purity of 4-methyl-1H-pyrazol-3-ol. In solution, the compound exists in a tautomeric equilibrium, which can influence the observed chemical shifts. The spectra of related bis-pyrazolyl compounds, which contain the 3-methyl-1H-pyrazol-5-ol moiety, provide insight into the expected signals for the core structure. academie-sciences.fr For instance, in derivatives like 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol), the methyl protons typically appear as a singlet, while the signals for the pyrazole ring atoms are influenced by the substituents and the solvent environment. academie-sciences.frarabjchem.org

The purity of a sample can be readily determined by ¹H NMR through the integration of signals corresponding to the compound versus those of impurities. Similarly, ¹³C NMR provides a count of unique carbon atoms, confirming the presence of the methyl, and pyrazole ring carbons, and helping to identify any residual solvents or synthetic byproducts. cdnsciencepub.com

Below is a table of representative NMR data for the core 3-methyl-1H-pyrazol-5-ol structure, derived from related compounds.

| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) | Reference |

| ¹H | CH₃ | 2.07 - 2.32 (s) | academie-sciences.frnih.gov |

| ¹H | NH/OH | 10.97 - 14.30 (br s) | academie-sciences.frnih.gov |

| ¹³C | CH₃ | 10.2 - 12.2 | academie-sciences.frarabjchem.org |

| ¹³C | C4 | ~102 - 105 | academie-sciences.fr |

| ¹³C | C3 | ~140 | academie-sciences.fr |

| ¹³C | C5 | ~161 | academie-sciences.fr |

Note: Chemical shifts are highly dependent on solvent, concentration, and the specific derivative being analyzed. The naming convention (pyrazol-3-ol vs. pyrazol-5-ol) depends on the substitution pattern that dictates ring numbering.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and mapping the covalent structure and spatial relationships within the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-methyl-1H-pyrazol-3-ol, it would primarily confirm the absence of coupling for the isolated methyl group and the C5-proton, but would be crucial for assigning protons in more complex substituted analogues.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the proton signal of the methyl group to its corresponding carbon signal and the C5-H proton to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is vital for piecing together the molecular skeleton. nih.gov For 4-methyl-1H-pyrazol-3-ol, key HMBC correlations would be expected between:

The methyl protons (H-C-CH₃) and the C3 and C4 carbons of the pyrazole ring.

The C5 proton and the C3 and C4 carbons.

The NH proton and the C5 and N1/N2 carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY and the related NOESY experiments detect through-space proximity between nuclei. nih.govcolab.ws These are particularly useful for determining stereochemistry and the preferred tautomeric form in solution by observing correlations, for example, between protons on a substituent and protons on the pyrazole ring. mdpi.comresearchgate.net

In the solid state, where molecular motion is restricted, tautomeric forms are "frozen" in the crystal lattice. Solid-state NMR (SSNMR), particularly using Cross-Polarization Magic Angle Spinning (CP/MAS) techniques, is exceptionally powerful for studying this phenomenon. psu.edu

¹³C CP/MAS NMR spectra can distinguish between tautomers because the chemical shifts of the pyrazole ring carbons (C3 and C5) are different in the -ol and -one forms. cdnsciencepub.comsemanticscholar.orgmdpi.com In a static structure, distinct signals are observed for C3 and C5, whereas rapid tautomerism in solution leads to averaged signals. semanticscholar.org

¹⁵N CP/MAS NMR is even more definitive for tautomeric analysis. mdpi.comfu-berlin.de The nitrogen atoms in the pyrazole ring have distinct electronic environments in the different tautomers:

OH-Tautomer (1H-Pyrazol-3-ol): This form has one "pyrrole-like" nitrogen (N1, bonded to a proton) and one "pyridine-like" nitrogen (N2, with a lone pair). These two types of nitrogen atoms have significantly different ¹⁵N chemical shifts. psu.edumdpi.com

CH-Tautomer (Pyrazol-3-one): This form has two nitrogen atoms that are more electronically similar, resulting in less separated ¹⁵N chemical shifts.

Studies on related pyrazole systems have demonstrated that the large chemical shift difference between the two nitrogen signals in the ¹⁵N CP/MAS spectrum is clear evidence for the presence of the OH-tautomer in the crystalline state. mdpi.comdurham.ac.uk

| Nitrogen Type (in OH-Tautomer) | Description | Representative ¹⁵N Chemical Shift (δ, ppm) | Reference |

| N1 | "Pyrrole-like" (protonated) | ~193 | mdpi.com |

| N2 | "Pyridine-like" (unprotonated) | ~243 | mdpi.com |

The precise values of NMR chemical shifts and spin-spin coupling constants in solution are sensitive to the dominant tautomeric form. By comparing the NMR data of 4-methyl-1H-pyrazol-3-ol with that of "fixed" derivatives (where the tautomerism is blocked by alkylation), the position of the tautomeric equilibrium can be inferred. mdpi.com

For example, a study on 1-phenyl-1H-pyrazol-3-ol compared its NMR data to its fixed O-methyl and N-methyl analogues. mdpi.com The chemical shifts (¹H, ¹³C, and ¹⁵N) of the parent compound closely resembled those of the O-methyl ("fixed" OH-form) derivative but were significantly different from the N-methyl ("fixed" NH-form) derivative. This provided strong evidence that the OH-tautomer is the predominant form in various solutions. mdpi.com Key differences are often observed in the ¹³C chemical shifts of the ring carbons and the ¹H-¹H coupling constants between ring protons, which tend to be different for each tautomeric structure. mdpi.combeilstein-journals.org

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides invaluable data on structure and dynamics, single-crystal X-ray crystallography offers the most unambiguous and definitive picture of the molecular structure in the solid state.

X-ray diffraction analysis can precisely locate the positions of atoms, including hydrogen atoms, within a crystal lattice, thereby providing conclusive proof of the existing tautomer. For pyrazol-3-ol systems, this technique definitively confirms whether the compound crystallizes in the hydroxy (-ol) form, the keto (-one) form, or as a zwitterion.

Furthermore, the crystal structure revealed that the molecules form hydrogen-bonded dimers. An intermolecular O—H···N hydrogen bond connects the hydroxyl group of one molecule to the "pyridine-like" N2 of a neighboring molecule, creating a characteristic R²₂(8) ring motif. iucr.orgnih.gov This dimeric structure is a common feature in the solid state for pyrazol-3-ol derivatives.

The table below summarizes the crystallographic data for the related compound, 4-methyl-5-phenyl-1H-pyrazol-3-ol. iucr.org

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.4082 (19) |

| b (Å) | 11.0972 (8) |

| c (Å) | 14.1245 (10) |

| β (°) | 118.996 (1) |

| Volume (ų) | 3620.4 (4) |

| Z | 16 |

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles

While a specific crystal structure for 4-methyl-1H-pyrazol-3-ol is not available in the surveyed literature, detailed crystallographic data from closely related compounds, such as 4-methyl-5-phenyl-1H-pyrazol-3-ol and 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one, offer valuable insights into the expected geometric parameters. nih.goviucr.org

In the crystal structure of 4-methyl-5-phenyl-1H-pyrazol-3-ol, the pyrazole ring is nearly planar. nih.govnih.gov The bond lengths and angles are within the normal ranges for pyrazole derivatives. nih.gov For instance, in a related pyrazolone (B3327878), the C=O double bond length was found to be 1.277(3) Å, which is longer than a typical carbonyl bond, suggesting delocalization of electron density within the heterocyclic system. iucr.org The pyrazole ring itself exhibits bond lengths that are indicative of its aromatic character. vulcanchem.com

The following table presents representative bond lengths and angles from a related pyrazolone derivative, which can be considered analogous to those in 4-methyl-1H-pyrazol-3-ol.

| Bond/Angle | Typical Value (Å/°) | Reference Compound |

|---|---|---|

| N1–N2 | 1.371(3) | 2,5-Dihydro-1H-pyrazole derivative |

| N2–C3 | 1.345(4) | 2,5-Dihydro-1H-pyrazole derivative |

| C3–C4 | 1.413(4) | 2,5-Dihydro-1H-pyrazole derivative |

| C4–C5 | 1.381(4) | 2,5-Dihydro-1H-pyrazole derivative |

| C5–N1 | 1.342(4) | 2,5-Dihydro-1H-pyrazole derivative |

| N1–N2–C3 | 112.7(2) | 2,5-Dihydro-1H-pyrazole derivative |

| N2–C3–C4 | 104.9(2) | 2,5-Dihydro-1H-pyrazole derivative |

| C3–C4–C5 | 107.5(3) | 2,5-Dihydro-1H-pyrazole derivative |

| C4–C5–N1 | 109.8(3) | 2,5-Dihydro-1H-pyrazole derivative |

| C5–N1–N2 | 105.1(2) | 2,5-Dihydro-1H-pyrazole derivative |

Torsion angles define the conformation of the molecule. In substituted pyrazol-3-ols, the planarity of the pyrazole ring is a key feature, with substituents potentially lying in or out of this plane. For example, in 4-methyl-5-phenyl-1H-pyrazol-3-ol, the dihedral angle between the pyrazole and phenyl rings is approximately 39.57° and 41.95° for the two independent molecules in the asymmetric unit. nih.govnih.gov

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The solid-state architecture of pyrazol-3-ol derivatives is significantly influenced by intermolecular hydrogen bonds. In the case of 4-methyl-5-phenyl-1H-pyrazol-3-ol, molecules form dimers through pairs of intermolecular O—H···N hydrogen bonds, creating R(2)2(8) ring motifs. nih.govnih.gov These dimers are further connected by N—H···O hydrogen bonds, resulting in chains. nih.gov

Similarly, in 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one, pairs of N—H···O hydrogen bonds link molecules into dimers with R(2)2(8) ring motifs. iucr.org These dimers are then linked into two-dimensional arrays. iucr.org The presence of both hydrogen bond donors (N-H and O-H) and acceptors (N and O) in 4-methyl-1H-pyrazol-3-ol suggests that it will also exhibit extensive hydrogen bonding in the solid state, likely forming similar dimeric or catemeric structures. These interactions play a crucial role in the stability of the crystal lattice.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 4-methyl-1H-pyrazol-3-ol, the IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-N bonds.

Expected IR absorption bands for pyrazole derivatives include:

O–H stretch: A broad band is anticipated around 3300 cm⁻¹ due to the hydroxyl group. vulcanchem.com The broadness of this peak is indicative of hydrogen bonding.

N–H stretch: A band in the region of 3100-3200 cm⁻¹ is expected for the N-H group of the pyrazole ring.

C–H stretch: Aromatic and aliphatic C-H stretching vibrations are expected in the 2900-3100 cm⁻¹ region.

C=C and C=N stretch: Pyrazole ring vibrations are typically observed in the 1500–1600 cm⁻¹ range. vulcanchem.com

C–N stretch: Peaks for the C-N stretching vibrations are expected between 1240 and 1300 cm⁻¹.

The position and shape of the O-H and N-H bands can provide information about the strength and nature of the hydrogen bonding interactions in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Inference

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For pyrazole derivatives, the UV-Vis spectrum is influenced by the π-electron system of the heterocyclic ring and any attached chromophores.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) for Molecular Weight and Purity Verification

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 4-methyl-1H-pyrazol-3-ol (C₄H₆N₂O), the expected molecular weight is approximately 98.10 g/mol .

In the mass spectrum of a related compound, 3-methyl-1H-pyrazole, the molecular ion peak is observed, and the fragmentation pattern provides clues about the structure. nist.gov For more complex pyrazole derivatives, fragmentation can involve the loss of substituents or parts of the heterocyclic ring. mdpi.comresearchgate.net

Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for identifying and quantifying the compound in complex mixtures. researchgate.netacs.org An LC/MS analysis of 4-methyl-1H-pyrazol-3-ol would be expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺ at m/z 99.1.

Strategies for Resolving Conflicting Spectroscopic Data and Multi-Technique Validation

In the structural elucidation of a compound, it is not uncommon to encounter data from different spectroscopic techniques that may appear to be conflicting. For instance, the tautomeric form present in a solution (as indicated by NMR) may differ from that in the solid state (as determined by X-ray crystallography). mdpi.com

A robust strategy for resolving such discrepancies involves a multi-technique approach where data from various spectroscopic methods are correlated and used to build a cohesive picture of the molecule's structure and behavior.

Combined Spectroscopic Analysis: Integrating data from IR, NMR (¹H, ¹³C, ¹⁵N), and MS can help to confirm the connectivity and functional groups of the molecule.

Solid-State vs. Solution Studies: Comparing solid-state data (e.g., solid-state NMR, X-ray diffraction) with solution-state data (e.g., solution NMR, UV-Vis) can elucidate the influence of the physical state on the molecular structure, particularly with respect to tautomerism and conformation.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) for different possible isomers or tautomers. mdpi.com These calculated data can then be compared with experimental results to identify the most likely structure.

By systematically applying a combination of these techniques, a validated and unambiguous structural assignment for 4-methyl-1H-pyrazol-3-ol can be achieved.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. It is extensively used to predict a wide range of properties for pyrazole-based systems.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, conformational analysis is performed to identify the lowest energy conformer.

In the study of pyrazole (B372694) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to optimize molecular geometries. researchgate.netmdpi.com This process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached where these forces are zero. The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. mdpi.com

For 4-methyl-1H-pyrazol-3-ol, tautomerism between the -ol and the corresponding -one form (4-methyl-1,2-dihydro-3H-pyrazol-3-one) is a key consideration. Computational studies can predict the relative stabilities of these tautomers. Furthermore, the rotation of the methyl group and the hydroxyl proton can lead to different conformers. DFT calculations can determine the most stable conformer by comparing their total energies. iu.edu.sa For instance, studies on similar pyrazole systems have shown that intramolecular hydrogen bonding can significantly stabilize certain conformations. mdpi.comresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Derivative using DFT (B3LYP/6-31G(d,p)) This table presents hypothetical data for illustrative purposes based on typical values found in computational studies of similar pyrazole compounds.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.375 | ||

| N2-C3 | 1.330 | ||

| C3-C4 | 1.430 | N1-N2-C3 | 111.5 |

| C4-C5 | 1.380 | N2-C3-C4 | 106.0 |

| C5-N1 | 1.350 | C3-C4-C5 | 108.0 |

| C3-O | 1.360 | C4-C5-N1 | 109.5 |

| C4-C(methyl) | 1.510 | C5-N1-N2 | 105.0 |

| C5-N1-N2-C3 | 0.5 | ||

| H-O-C3-C4 | 180.0 |

Electronic Structure Analysis (e.g., Molecular Electrostatic Potential, Frontier Molecular Orbitals, Natural Bonding Orbitals)

Electronic structure analysis provides critical information about a molecule's reactivity, stability, and intermolecular interaction sites.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netmdpi.com For 4-methyl-1H-pyrazol-3-ol, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atom and the nitrogen atoms of the pyrazole ring, indicating these are sites prone to electrophilic attack. Regions around hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential (colored blue), marking them as sites for nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pjoes.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents. pjoes.comnih.gov

Table 2: Representative FMO and Reactivity Descriptor Data for a Pyrazole Derivative This table presents hypothetical data for illustrative purposes based on typical values found in computational studies of similar pyrazole compounds.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I ≈ -EHOMO) | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | 1.2 |

| Global Hardness (η = (I-A)/2) | 2.65 |

| Global Softness (S = 1/2η) | 0.189 |

| Electronegativity (χ = (I+A)/2) | 3.85 |

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). acs.org Theoretical chemical shifts are computed for an optimized geometry and are often linearly correlated with experimental values to correct for systematic errors arising from the choice of functional, basis set, and solvent effects. acs.orgresearchgate.net This computational prediction is invaluable for assigning signals in complex spectra and for distinguishing between different isomers or tautomers of 4-methyl-1H-pyrazol-3-ol. researchgate.net

Many chemical and biological processes occur in solution, making it essential to account for solvent effects in theoretical calculations. Implicit solvation models, such as the Solvation Model based on Density (SMD), are computationally efficient methods to simulate the presence of a solvent. mdpi.comresearchgate.net The SMD model creates a solute cavity within a continuous dielectric medium representing the solvent. mdpi.com This approach allows for the calculation of solvation free energies and the investigation of how the solvent influences molecular geometry, electronic properties, and reaction barriers. For a polar molecule like 4-methyl-1H-pyrazol-3-ol, the choice of solvent can significantly impact tautomeric equilibrium and reactivity. mdpi.com

Hartree-Fock (HF) and other Ab Initio Methods for Quantum Mechanical Studies

Before the widespread adoption of DFT, Hartree-Fock (HF) was the primary ab initio ("from first principles") method for quantum mechanical studies. HF theory approximates the many-electron wavefunction as a single Slater determinant but does not account for electron correlation, which is a significant limitation. mdpi.com

While DFT methods generally provide more accurate results for a given computational cost, HF calculations are still valuable. dergipark.org.tr They serve as a baseline for more advanced correlated methods like Møller-Plesset perturbation theory (MP2). mdpi.com Comparing HF and DFT results can provide insights into the importance of electron correlation for a particular molecular property. For pyrazole systems, HF has been used for geometry optimizations and to study electronic properties, often showing qualitative agreement with experimental data but with known systematic errors. mdpi.comdergipark.org.tr

Molecular Dynamics (MD) Simulations for Investigating Intermolecular Interactions and Dynamics

While quantum mechanical methods like DFT and HF are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how molecular conformations and interactions evolve.

Computational Assessment of Tautomeric Stability and Proton Transfer Mechanisms

The tautomeric equilibrium between the keto and enol forms of pyrazolone (B3327878) derivatives, including 4-methyl-1H-pyrazol-3-ol, is a critical aspect influencing their chemical reactivity and biological activity. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers and the mechanisms of proton transfer between them.

Theoretical calculations have shown that for pyrazolone derivatives, the relative stability of tautomers can be significantly influenced by substituents and the surrounding medium (solvent). researchgate.net For instance, in the gas phase, the keto tautomer of some pyrazolone derivatives is energetically favored. However, solvent effects can reduce this energy gap, and in some cases, even favor the enol form, particularly in polar solvents. This shift is attributed to the differential stabilization of the tautomers by the solvent molecules.

Proton transfer, the fundamental process in tautomerization, can occur through various mechanisms, including intramolecular and intermolecular pathways. Computational studies on substituted pyrazoles have revealed that intramolecular proton transfer generally has a high activation energy, with calculated values in the range of 47.8–55.5 kcal/mol. mdpi.comresearchgate.net This suggests that direct intramolecular proton transfer is a kinetically unfavorable process.

The presence of solvent molecules, particularly water, can significantly lower the activation energy barrier for proton transfer. mdpi.comresearchgate.net Water molecules can act as a bridge, facilitating an intermolecular proton transfer mechanism. mdpi.com Theoretical models have shown that even a small number of water molecules can create a hydrogen-bonded network that provides a lower energy pathway for the proton to shuttle between the oxygen and nitrogen atoms of the pyrazole ring. mdpi.com The optimal stabilization is often achieved with two water molecules forming a bridge. mdpi.com

Furthermore, the electronic nature of substituents on the pyrazole ring can influence the tautomeric equilibrium and the kinetics of proton transfer. mdpi.com Electron-donating groups tend to favor substitution at the C3 position, while the presence of substituents at the C4 position can alter this preference. mdpi.com In the context of proton transfer, electron-releasing groups on the pyrazole ring have been found to lower the activation energy for tautomerism compared to electron-withdrawing groups. researchgate.net

The following table summarizes the key findings from computational studies on tautomeric stability and proton transfer in pyrazole derivatives.

| Aspect Investigated | Key Computational Findings |

| Tautomeric Stability | The keto form can be more stable in the gas phase, but polar solvents can favor the enol form. |

| Intramolecular Proton Transfer | High activation energies (47.8–55.5 kcal/mol) suggest this pathway is kinetically unfavorable. mdpi.comresearchgate.net |

| Intermolecular Proton Transfer | Solvent molecules, especially water, significantly lower the activation energy by forming hydrogen-bonded bridges. mdpi.com |

| Substituent Effects | Electron-donating groups can influence tautomer preference and lower the activation energy for proton transfer. mdpi.comresearchgate.net |

Thermodynamic and Kinetic Analysis of Chemical Reactions, Including Transition State Characterization

Computational chemistry provides powerful tools for the thermodynamic and kinetic analysis of chemical reactions involving 4-methyl-1H-pyrazol-3-ol and its derivatives. DFT calculations are frequently used to determine the energetics of reaction pathways, including the structures and energies of reactants, products, and transition states.

A key area of investigation is the mechanism of reactions such as C-F activation, which is a strategy employed in the synthesis of complex pyrazole-containing molecules. mdpi.comresearchgate.net For the reaction between a substituted pyrazole and an aniline (B41778) derivative, computational studies can elucidate the reaction mechanism. mdpi.com For example, a possible mechanism involves an SN2-type transition state where the deprotonated pyrazole acts as a nucleophile, displacing a fluoride (B91410) ion. mdpi.com

The activation energy for such reactions can be calculated, providing insight into the reaction kinetics. High activation barriers are consistent with the need for high reaction temperatures, such as refluxing in DMSO. mdpi.com The calculations can also predict the relative reactivity of different pyrazole derivatives. For instance, the deprotonated form of 4-methylpyrazole (B1673528) may have a slightly lower activation energy compared to the unsubstituted pyrazole, indicating it is a better nucleophile. mdpi.com

Thermodynamic analysis involves calculating the change in Gibbs free energy (ΔG) for a reaction, which determines the spontaneity and position of the equilibrium. DFT calculations can provide the energies of all species involved, allowing for the determination of reaction thermodynamics. mdpi.com

The table below presents a hypothetical example of data that can be obtained from a computational study of a reaction involving a pyrazole derivative.

| Reaction Parameter | Calculated Value (kcal/mol) | Interpretation |

| Activation Energy (Ea) | High | Suggests the reaction requires significant energy input (e.g., heating). mdpi.com |

| Reaction Energy (ΔErxn) | Negative | Indicates the reaction is exothermic and the products are thermodynamically more stable than the reactants. |

| Gibbs Free Energy of Activation (ΔG‡) | High | Consistent with a slow reaction rate at room temperature. |

| Gibbs Free Energy of Reaction (ΔGrxn) | Negative | Indicates the reaction is spontaneous under the given conditions. |

Transition state theory is a cornerstone of these computational analyses. The transition state is the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism. By characterizing the transition state, chemists can understand the bond-breaking and bond-forming processes that occur during the reaction. mdpi.com

Derivation of Quantum Chemical Descriptors (QCDs) for Structure-Property Relationship Prediction

Quantum chemical descriptors (QCDs) are numerical values derived from the electronic structure of a molecule, which can be used to predict its physicochemical properties and biological activity through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netresearchgate.net These descriptors provide a quantitative basis for understanding how the molecular structure of a compound like 4-methyl-1H-pyrazol-3-ol relates to its function.

Commonly calculated QCDs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, electronegativity, and chemical hardness. researchgate.netacs.org These descriptors are typically calculated using DFT methods. acs.org

E_HOMO and E_LUMO : The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. psu.edu A higher E_HOMO suggests a better electron donor, while a lower E_LUMO indicates a better electron acceptor. psu.edu

HOMO-LUMO Energy Gap (ΔE) : The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.netpjoes.com A large energy gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

Electronegativity (χ) : This descriptor quantifies the ability of a molecule to attract electrons.

Chemical Hardness (η) : Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) : This index quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from the environment. pjoes.com

These QCDs can be used to build QSAR models that correlate the descriptors with a specific biological activity, such as enzyme inhibition or antimicrobial activity. researchgate.netd-nb.info For example, a QSAR model might reveal that a higher HOMO energy and a lower HOMO-LUMO gap are correlated with increased inhibitory activity for a particular enzyme. researchgate.net Such models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective molecules. researchgate.net

The following table provides an example of calculated quantum chemical descriptors for a hypothetical pyrazole derivative.

| Quantum Chemical Descriptor | Symbol | Calculated Value | Significance |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.5 eV | Relates to electron-donating ability. psu.edu |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.2 eV | Relates to electron-accepting ability. psu.edu |

| HOMO-LUMO Energy Gap | ΔE | 5.3 eV | Indicates chemical stability and reactivity. researchgate.net |

| Dipole Moment | μ | 3.2 D | Reflects molecular polarity. |

| Chemical Hardness | η | 2.65 eV | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index | ω | 1.9 eV | Quantifies electrophilic character. pjoes.com |

Chemical Reactivity and Reaction Mechanism Studies

Oxidation Reactions Involving the Hydroxyl Group and Pyrazole (B372694) Ring System

The pyrazole ring is known for its high resistance to oxidizing agents. globalresearchonline.net However, the substituents on the ring, particularly the hydroxyl group of 4-methyl-1H-pyrazol-3-ol, can undergo oxidation. The hydroxyl group at the C-3 position can be oxidized to the corresponding ketone or aldehyde functionalities under appropriate conditions. While direct oxidation studies on 4-methyl-1H-pyrazol-3-ol are not extensively detailed, the reactivity is inferred from related pyrazolone (B3327878) structures. For instance, the synthesis of 1-phenyl-1H-pyrazol-3-ol can be achieved through the oxidation of 1-phenylpyrazolidin-3-one using ferric chloride (FeCl₃), indicating the stability of the resulting pyrazol-3-ol moiety under these oxidative conditions. mdpi.com

Reduction Reactions Targeting the Pyrazole Ring or Specific Substituents

Similar to its resistance to oxidation, the pyrazole ring is also generally resistant to reduction. globalresearchonline.net However, it can be catalytically hydrogenated, first to pyrazoline and subsequently to pyrazolidine, though this requires specific and often harsh conditions. globalresearchonline.net More commonly, reduction reactions target functional groups attached to the pyrazole ring without affecting the core heterocycle. researchgate.net A pertinent example is the reduction of 3-hydroxy-4-methyl-1-phenylpyrazole, where the N-phenyl substituent is reduced to a cyclohexyl group, yielding 1-cyclohexyl-3-hydroxy-4-methylpyrazole, while the pyrazole ring and its hydroxyl and methyl groups remain intact. researchgate.net This selectivity allows for the modification of substituents while preserving the central pyrazole scaffold.

Electrophilic Substitution Reactions on the Pyrazole Nucleus

As a π-excess aromatic system, the pyrazole ring readily undergoes electrophilic substitution reactions, with the attack preferentially occurring at the C-4 position. nih.govmdpi.com In 4-methyl-1H-pyrazol-3-ol, this position is already occupied by a methyl group, which influences the regioselectivity of further substitutions. Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. globalresearchonline.net The Vilsmeier-Haack reaction, which introduces a formyl group, is another important electrophilic substitution. mdpi.com It is noteworthy that applying Vilsmeier-Haack conditions (DMF/POCl₃) to hydroxypyrazoles can sometimes lead to the substitution of the hydroxyl group with a chlorine atom, a reaction that competes with formylation. ktu.edu

| Reaction Type | Reagent(s) | Position of Substitution | Notes |

| Halogenation | Br₂, N-bromosuccinimide | C-4 (if unsubstituted) | Bromination is a common method for functionalizing the pyrazole ring. researchgate.net |

| Nitration | HNO₃/H₂SO₄ | C-4 (if unsubstituted) | Introduces a nitro group, which can be a precursor for an amino group. mdpi.com |

| Sulfonation | H₂SO₄/SO₃ | C-4 (if unsubstituted) | Adds a sulfonic acid group to the ring. globalresearchonline.net |

| Formylation | DMF/POCl₃ (Vilsmeier-Haack) | C-4 (if unsubstituted) | Can lead to replacement of the C-3 hydroxyl group with chlorine. mdpi.comktu.edu |

Nucleophilic Substitution and Addition Reactions

Nucleophilic attacks on the pyrazole ring generally favor the C-3 and C-5 positions. nih.govmdpi.com In 4-methyl-1H-pyrazol-3-ol, the presence of the hydroxyl group at C-3 makes direct nucleophilic substitution at this position unlikely unless the hydroxyl is first converted into a better leaving group. The compound can, however, act as a nucleophile itself. Due to tautomerism, 4-methyl-1H-pyrazol-3-ol exists in equilibrium with its keto form, 4-methyl-1,2-dihydro-3H-pyrazol-3-one. This tautomer can generate a carbanion at the C-4 position, which can then participate in nucleophilic addition reactions. A well-documented example is the Michael addition of pyrazol-3-ones to activated alkenes, such as β-nitrostyrenes, to form C-4 substituted derivatives. researchgate.net This reaction proceeds by the addition of the pyrazolone (acting as the nucleophile) to the electrophilic double bond of the Michael acceptor. researchgate.net

Intramolecular and Intermolecular Cyclization and Condensation Pathways

The reactive sites of 4-methyl-1H-pyrazol-3-ol make it a valuable building block (synthon) for the synthesis of more complex heterocyclic systems, including fused rings. researchgate.net Condensation reactions are a cornerstone of pyrazole chemistry, enabling the construction of diverse molecular architectures. researchgate.net For example, derivatives of 5-aminopyrazole are used to synthesize pyrazolo[3,4-b]pyridines through intramolecular cyclization pathways. nih.gov Similarly, pyrazolo[4,3-c]pyridines can be formed via iodine-mediated electrophilic cyclization reactions. umtm.cz A notable example of intermolecular condensation is the tandem Knoevenagel–Michael reaction between 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (a related pyrazolone) and 1,2,3-triazole aldehydes, which yields complex bis(1H-pyrazol-5-ol) structures. uran.uaresearchgate.net These reactions highlight the versatility of the pyrazole scaffold in constructing fused heterocyclic compounds through various cyclization and condensation strategies.

Mechanistic Investigations of Compound Interactions with Molecular Targets (e.g., Enzyme Active Sites)

Computational methods, particularly molecular docking, have become instrumental in elucidating the mechanisms by which pyrazole derivatives interact with biological targets at the molecular level. These studies provide insights into the binding modes and key interactions that underpin their pharmacological activity. For instance, derivatives of 4-substituted 1-phenyl-1H-pyrazol-3-ols have been investigated as potential lung cancer treatments, with docking studies revealing significant binding affinities to target proteins. researchgate.net In the field of antimicrobial research, docking studies showed that pyrazole-thiazole hybrids bind effectively to the DNA gyrase enzyme, with the pyrazole hydroxyl group forming crucial dual hydrogen bonds with the enzyme's active site. nih.gov Other studies have identified the epidermal growth factor receptor kinase (EGFRK) as a potential target for pyrazole-triazole hybrids, suggesting a mechanism of inhibition that could lead to antitumor effects. uran.uaresearchgate.net

| Derivative Class | Molecular Target | Key Interactions | Therapeutic Area |

| 4-Substituted 1-phenyl-1H-pyrazol-3-ols | Lung Cancer Target Proteins | Significant binding affinity (docking scores of -4.789 and -4.421 kcal/mol) researchgate.net | Oncology researchgate.net |

| Pyrazole-Thiazole Hybrids | DNA Gyrase | Dual hydrogen bonds from pyrazole -OH group; π-H and π-π interactions nih.gov | Antimicrobial nih.gov |

| 4,4'-(1H-1,2,3-triazol)bis(1H-pyrazol-5-ols) | EGFRK Receptor | Inhibition of receptor activity uran.uaresearchgate.net | Oncology uran.uaresearchgate.net |

Elucidation of the Role of the Hydroxyl Group in Reaction Pathways and Intermolecular Interactions

The hydroxyl (-OH) group at the C3 position of the pyrazole ring is a defining feature of 4-methyl-1H-pyrazol-3-ol, fundamentally governing its chemical reactivity, physical properties, and intermolecular behavior. This functional group is the primary site for hydrogen bonding, dictates the compound's participation in tautomeric equilibria, and serves as a reactive center for various transformations. Its acidity and nucleophilicity are central to the compound's role as a versatile synthetic intermediate.

Influence on Intermolecular Interactions and Supramolecular Assembly

The hydroxyl group, in conjunction with the pyrazole ring's nitrogen atoms, is instrumental in forming robust intermolecular hydrogen bonds. These interactions are critical in the solid state, influencing crystal packing and physical properties such as melting point. globalresearchonline.net